Methyl 4-bromo-2-methoxy-6-methylbenzoate
Overview
Description
Methyl 4-bromo-2-methoxy-6-methylbenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, characterized by the presence of bromine, methoxy, and methyl groups on the benzene ring. This compound is often used in organic synthesis and various chemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-methoxy-6-methylbenzoate can be synthesized through several methods. One common route involves the bromination of 2-methoxy-6-methylbenzoic acid, followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step requires an acid catalyst like sulfuric acid or hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-methoxy-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding methyl 2-methoxy-6-methylbenzoate.
Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Reduction: The major product is methyl 2-methoxy-6-methylbenzoate.
Oxidation: The major product is 4-bromo-2-methoxy-6-methylbenzoic acid.
Scientific Research Applications
Methyl 4-bromo-2-methoxy-6-methylbenzoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-methoxy-6-methylbenzoate involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structural configuration and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-methoxybenzoate
- Methyl 2-bromo-4-methoxybenzoate
- Methyl 4-bromo-3-methylbenzoate
Uniqueness
Methyl 4-bromo-2-methoxy-6-methylbenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and methoxy groups on the benzene ring enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
methyl 4-bromo-2-methoxy-6-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-7(11)5-8(13-2)9(6)10(12)14-3/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAGPJTTWHIFFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271460 | |
Record name | Methyl 4-bromo-2-methoxy-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601271460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877149-09-2 | |
Record name | Methyl 4-bromo-2-methoxy-6-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877149-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-bromo-2-methoxy-6-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601271460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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